2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The general reaction scheme is as follows:
Thiosemicarbazide Derivative Preparation: Thiosemicarbazide is reacted with 2,4-dimethyl-5-thiazolyl ketone to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone is then cyclized in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is unique due to its specific combination of thiazole and thiadiazole rings, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C7H8N4S2 |
---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N4S2/c1-3-5(12-4(2)9-3)6-10-11-7(8)13-6/h1-2H3,(H2,8,11) |
InChI Key |
WOXDGNYZXQQOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.